![molecular formula C17H18N2O4 B2377957 diethyl 2-{[4-(1H-imidazol-1-yl)phenyl]methylene}malonate CAS No. 147471-14-5](/img/structure/B2377957.png)

diethyl 2-{[4-(1H-imidazol-1-yl)phenyl]methylene}malonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

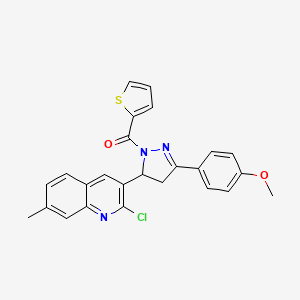

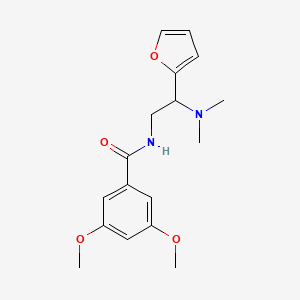

Diethyl 2-{[4-(1H-imidazol-1-yl)phenyl]methylene}malonate is a chemical compound with the molecular formula C17H18N2O4 . It is also known as DIMM. This compound contains a total of 42 bonds, including 24 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 3 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 2 aliphatic esters, and 1 Imidazole .

Molecular Structure Analysis

The molecular structure of diethyl 2-{[4-(1H-imidazol-1-yl)phenyl]methylene}malonate is characterized by a five-membered imidazole ring attached to a phenyl group via a methylene bridge. The phenyl group is further connected to a malonate ester .科学的研究の応用

Imidazole: A Versatile Heterocycle

Structure and Properties: Imidazole, also called 1,3-diazole, consists of three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. It exhibits both acidic and basic properties due to its amphoteric nature. Imidazole is a white or colorless solid, highly soluble in water and polar solvents. Notably, it exists in two equivalent tautomeric forms because of the positive charge on either nitrogen atom .

Natural Occurrence and Core Role: Imidazole serves as the fundamental core in various natural products, including histidine, purine, histamine, and DNA-based structures. Its versatility extends to synthetic chemistry, where it plays a crucial role in drug development .

Pharmacological Activities and Applications

Antibacterial and Antimycobacterial Properties: Derivatives of 1,3-diazole exhibit antibacterial and antimycobacterial activities. Researchers have explored their potential against bacterial infections, including tuberculosis .

Anti-Inflammatory and Antitumor Effects: Imidazole-containing compounds have shown promise as anti-inflammatory agents and antitumor therapeutics. Their ability to modulate cellular pathways makes them valuable in cancer research .

Antidiabetic and Antioxidant Activities: Studies highlight the antidiabetic and antioxidant properties of imidazole derivatives. These compounds may contribute to managing oxidative stress and metabolic disorders .

Antiviral and Antipyretic Effects: Certain imidazole-based drugs exhibit antiviral activity. Additionally, they can help reduce fever (antipyretic effect) in specific contexts .

Ulcer Treatment: Imidazole-containing drugs like omeprazole and pantoprazole are widely used for treating ulcers by inhibiting gastric acid secretion .

Antiprotozoal and Antihelmintic Applications: Compounds derived from imidazole demonstrate efficacy against protozoal infections and helminthic parasites .

EGFR Inhibition (Anticancer Potential): Recent computational studies suggest that novel imidazole-based compounds could serve as potent EGFR inhibitors, holding promise for cancer therapy .

Solubility Enhancement: Imidazole-containing moieties can enhance the solubility of poorly soluble drugs, addressing a common challenge in pharmaceutical development .

作用機序

Target of Action

Imidazole-containing compounds, which include this compound, have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the targets can be diverse depending on the specific biological activity.

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The interaction with the targets and the resulting changes would depend on the specific biological activity of the compound.

Biochemical Pathways

Given the broad range of biological activities of imidazole derivatives , it can be inferred that multiple pathways could be affected. The downstream effects would depend on the specific pathway and the nature of the interaction with the compound.

Result of Action

Given the broad range of biological activities of imidazole derivatives , the effects could be diverse and depend on the specific biological activity of the compound.

特性

IUPAC Name |

diethyl 2-[(4-imidazol-1-ylphenyl)methylidene]propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-3-22-16(20)15(17(21)23-4-2)11-13-5-7-14(8-6-13)19-10-9-18-12-19/h5-12H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWHYAVISGJLBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(C=C1)N2C=CN=C2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

diethyl 2-{[4-(1H-imidazol-1-yl)phenyl]methylene}malonate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-chloro-5-oxo-N-phenethyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2377879.png)

![N-(1,2-oxazol-3-yl)-N'-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2377882.png)

![Methyl 2-(2,5-dichlorothiophene-3-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2377890.png)

![1-(4-Butoxybenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2377891.png)

![3-[(Methylamino)methyl]benzamide hydrochloride](/img/structure/B2377892.png)

![9-benzyl-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2377893.png)

![3-(3-Chlorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one](/img/structure/B2377895.png)

![Ethyl 2-[6-(3-chloro-4-methylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2377897.png)